molecular formula C8H8BFO3 B6304023 3-Fluoro-2-formyl-5-methylphenylboronic acid CAS No. 2121511-45-1

3-Fluoro-2-formyl-5-methylphenylboronic acid

Cat. No.: B6304023
CAS No.: 2121511-45-1
M. Wt: 181.96 g/mol
InChI Key: GXBGICGZKIPVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2-formyl-5-methylphenylboronic acid is an organoboron compound with the molecular formula C8H8BFO3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom, a formyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-formyl-5-methylphenylboronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-formyl-5-methylphenylboronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate or sodium hydroxide.

Major Products Formed

    Oxidation: 3-Fluoro-2-carboxy-5-methylphenylboronic acid.

    Reduction: 3-Fluoro-2-hydroxymethyl-5-methylphenylboronic acid.

    Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

3-Fluoro-2-formyl-5-methylphenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-formyl-5-methylphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product . The formyl and fluorine substituents can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-formyl-5-methylphenylboronic acid is unique due to the presence of both electron-withdrawing (fluorine) and electron-donating (methyl) groups, along with the formyl group. This combination of substituents can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

(3-fluoro-2-formyl-5-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO3/c1-5-2-7(9(12)13)6(4-11)8(10)3-5/h2-4,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBGICGZKIPVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1C=O)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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